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Compound of Interest

Compound Name: Contezolid

Cat. No.: B1676844

An In-depth Technical Guide to the Chemical Structure of Contezolid

Introduction

Contezolid is a next-generation oxazolidinone antibiotic engineered for potent activity against
a wide spectrum of multidrug-resistant Gram-positive bacteria. As a member of the
oxazolidinone class, its core mechanism involves the inhibition of bacterial protein synthesis, a
critical pathway for bacterial survival and proliferation.[1] Developed as a successor to linezolid,
the first clinically approved oxazolidinone, Contezolid's chemical architecture has been
meticulously optimized to enhance its efficacy, expand its activity against resistant strains, and,
most notably, improve its safety profile by mitigating the risks of myelosuppression and
monoamine oxidase (MAO) inhibition associated with earlier compounds in this class.[2]

This guide provides a detailed exploration of Contezolid's chemical structure, its structure-
activity relationships (SAR), mechanism of action, and key physicochemical properties. It is
intended for researchers, medicinal chemists, and drug development professionals engaged in
the field of antibacterial agent discovery and development.

Core Chemical Structure and Nomenclature
Contezolid's systematic IUPAC name is (5S)-5-[(1,2-0xazol-3-ylamino)methyl]-3-[2,3,5-
trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one.[3] Its structure is built
upon a central oxazolidin-2-one core, which is the defining feature of this antibiotic class.
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The molecule can be deconstructed into three primary components, each contributing critically
to its biological function and pharmacological profile:

e A: The Oxazolidinone Core with (5S)-Stereochemistry: This five-membered heterocyclic ring
is essential for binding to the bacterial ribosome. The specific (S)-configuration at the C5
position is crucial for antibacterial activity, ensuring the correct orientation of the side chain
for optimal interaction with the ribosomal target.[4]

e B: The N-Aryl Substituent: Attached to the nitrogen atom at the 3-position of the
oxazolidinone ring is a complex aromatic system: a 2,3,5-trifluoro-4-(4-oxo-2,3-
dihydropyridin-1-yl)phenyl group. This moiety is a key innovation over previous
oxazolidinones. The three fluorine atoms induce a non-coplanar relationship between the
phenyl ring and the oxazolidinone ring, a structural feature linked to its improved safety
profile.[4] The replacement of linezolid's morpholine group with a dihydropyridinone ring
further contributes to reducing MAO inhibition.

e C: The C5 Side Chain: Extending from the stereocenter at the 5-position is an isoxazol-3-
ylaminomethyl side chain. This functional group plays a vital role in the molecule's potent
antibacterial activity and its ability to circumvent certain common resistance mechanisms that
can affect other protein synthesis inhibitors.[4]

Below is a diagram illustrating the key chemical components of the Contezolid molecule.

Contezolid Structure
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Key Structural Components

A: Oxazolidinone Core B: N-Aryl Substituent C: C5 Side Chain
(5S)-Stereochemistry (Trifluorophenyl-dihydropyridinone) (Isoxazolylaminomethyl)
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Caption: Key functional components of the Contezolid molecule.

Physicochemical and Pharmacokinetic Properties

A summary of key identifiers and properties for Contezolid is presented in the table below.

These data are fundamental for its characterization and formulation development.

Property Value Reference(s)
(5S)-5-[(1,2-oxazol-3-
ylamino)methyl]-3-[2,3,5-

IUPAC Name trifluoro-4-(4-oxo-2,3- [3]

dihydropyridin-1-yl)phenyl]-1,3-

oxazolidin-2-one

Molecular Formula C1sH15F3N40a4 [3]
Molar Mass 408.33 g/mol [3]
CAS Number 1112968-42-9 [3]
Appearance Solid

Primary Metabolism

Oxidative ring opening of the
2,3-dihydropyridin-4-one

moiety

[5]

Route of Elimination

Primarily renal (urine), with a

smaller fraction in feces

[5]

Oral Bioavailability

Rapidly absorbed, with peak
plasma concentrations at ~2

hours post-dose

[5]

Note: Detailed crystallographic data such as specific bond lengths and angles for Contezolid

are not widely available in the public domain literature.

Mechanism of Action: Inhibition of Bacterial Protein

Synthesis
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Contezolid exerts its bacteriostatic (and in some cases, bactericidal) effect by targeting a
highly conserved process in bacteria: protein synthesis. Its mechanism of action is consistent
with other oxazolidinones but with high potency.

e Binding to the 50S Ribosomal Subunit: The primary target of Contezolid is the bacterial
ribosome. It specifically binds to the 50S subunit, which is the larger of the two ribosomal
subunits.

« Interaction with 23S rRNA: The binding site is located at the peptidyl transferase center
(PTC) of the 23S ribosomal RNA (rRNA), a critical component of the 50S subunit.[6] The
isoxazole side chain is believed to enhance this binding by fitting into a hydrophobic pocket
within the PTC.[4]

« Inhibition of the Initiation Complex: By occupying this site, Contezolid physically obstructs
the formation of the functional 70S initiation complex. This complex, which consists of the
30S and 50S subunits, MRNA, and initiator tRNA (fMet-tRNA), is the essential starting point
for the translation of proteins.

o Cessation of Protein Synthesis: The prevention of initiation complex assembly effectively
halts the production of all essential bacterial proteins, leading to the cessation of growth and
replication.

The following diagram illustrates the inhibitory action of Contezolid on the bacterial ribosome.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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